1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₆BrNO. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a 4-bromophenoxyethyl group. The presence of the bromine atom and the ether functionality contributes to its unique physical and chemical properties, including potential biological activity and reactivity in various
The reactivity of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine can be inferred from similar compounds. Common reactions include:
Research indicates that compounds containing pyrrolidine rings often exhibit diverse biological activities. Specifically, 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine has been associated with:
Several synthetic routes have been developed for producing 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine:
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine finds applications in:
Interaction studies of this compound focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting therapeutic effects. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine | Similar structure with chlorine instead of bromine | Potentially different biological activity |
1-[2-(Phenoxy)ethyl]pyrrolidine | Lacks halogen substitution | May show different reactivity profiles |
1-(2-(3-Bromophenoxy)ethyl)pyrrolidine | Bromine at a different position | Variations in biological activity due to position |
1-[2-(4-Methoxyphenoxy)ethyl]pyrrolidine | Methoxy group instead of bromine | Differences in lipophilicity and solubility |
These comparisons highlight the uniqueness of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine due to its specific halogen substitution and ether functionality, which may influence both its chemical reactivity and biological properties.
The compound has the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol. Its structural features include:
Key identifiers:
Property | Value |
---|---|
SMILES | BrC1=CC=C(OCCN2CCCC2)C=C1 |
InChI | InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 |
InChIKey | YDWKSSWZGXRQET-UHFFFAOYSA-N |
The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, enabling participation in cross-coupling reactions.
Irritant